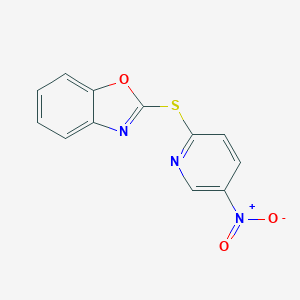
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is a heterocyclic compound with the molecular formula C12H7N3O2S2 It is known for its unique structure, which combines a benzoxazole ring with a nitropyridine moiety through a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole typically involves the reaction of 2-mercaptobenzoxazole with 5-nitro-2-chloropyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzimidazole
Uniqueness
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to benzothiazole and benzimidazole analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C12H7N3O3S |
|---|---|
分子量 |
273.27g/mol |
IUPAC名 |
2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H |
InChIキー |
ABQVVZTYWRASMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















